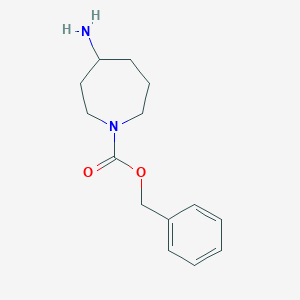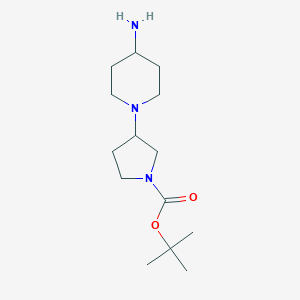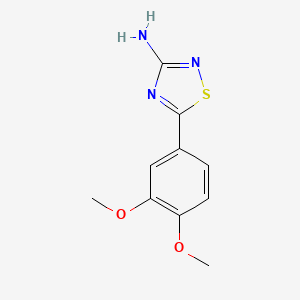
5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine
Vue d'ensemble
Description
The compound is a derivative of thiadiazole, which is a type of heterocyclic compound containing a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The “3,4-Dimethoxyphenyl” part suggests the presence of a phenyl (benzene) ring with two methoxy (-OCH3) groups attached at the 3rd and 4th positions .
Molecular Structure Analysis
The molecular structure of similar compounds often involves various bond lengths and angles, which can be determined using techniques like X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving similar compounds can include processes like decarboxylation, aldoxime reaction, and dehydration reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact molecular structure. For example, similar compounds have been found to be solid at room temperature .Applications De Recherche Scientifique
Antimicrobial and Anti-Proliferative Activities
5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine derivatives have demonstrated significant antimicrobial and anti-proliferative activities. These compounds exhibit broad-spectrum antibacterial activities against Gram-positive and Gram-negative bacteria, as well as against the yeast-like pathogenic fungus Candida albicans. Additionally, certain derivatives have shown potent anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer cell lines (Al-Wahaibi et al., 2021).
Anti-Inflammatory Activity
Compounds derived from 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine have been synthesized and found to exhibit anti-inflammatory activity. This is evident in a variety of derivatives synthesized through different chemical reactions, indicating the potential of these compounds in anti-inflammatory applications (Labanauskas et al., 2001).
Structural and Electronic Properties
The structural and electronic properties of 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine derivatives have been studied, including their crystal and molecular structures. These studies provide insights into the geometry, bond lengths, angles, and torsion angles, as well as electronic properties like molecular orbitals and electrostatic potential maps. Such insights are crucial for understanding the reactivity and potential applications of these compounds (Kerru et al., 2019).
Synthesis of Novel Metal Complexes
Novel metal complexes of 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine derivatives have been synthesized and characterized. These studies contribute to the understanding of the interaction between these compounds and various metal ions, which could lead to applications in material science and catalysis (Al-Amiery et al., 2009).
Anticancer Activity
A series of derivatives of 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine have been synthesized and evaluated for their anticancer activity. These compounds have shown significant cytotoxicity against various human cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Kumar et al., 2010).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-14-7-4-3-6(5-8(7)15-2)9-12-10(11)13-16-9/h3-5H,1-2H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEDMMNPBVPGJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NS2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



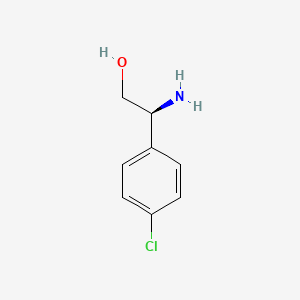
![Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1372740.png)
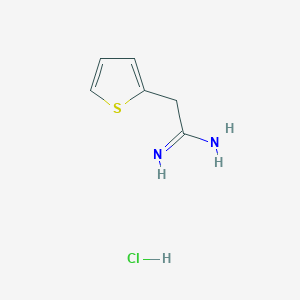
![2-[(2-Aminophenyl)amino]ethanol hydrochloride](/img/structure/B1372743.png)
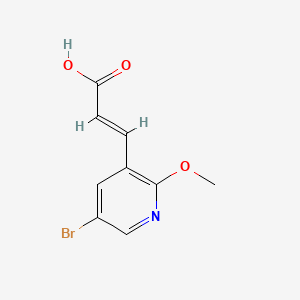
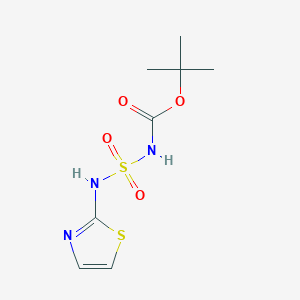

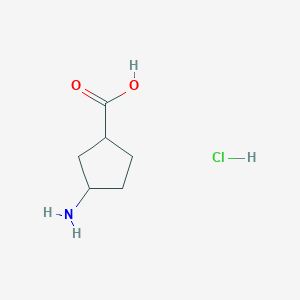
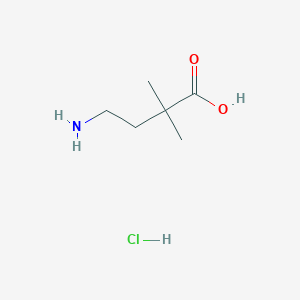
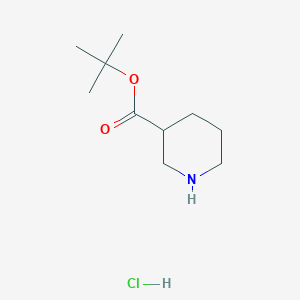
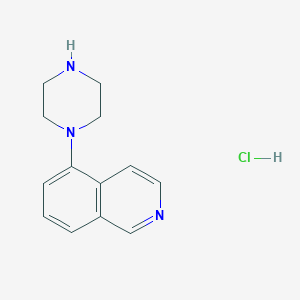
![2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane](/img/structure/B1372758.png)
